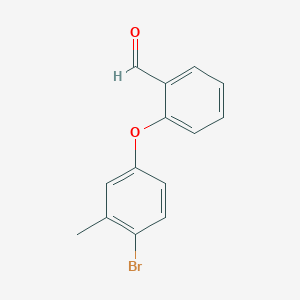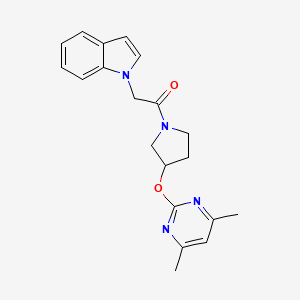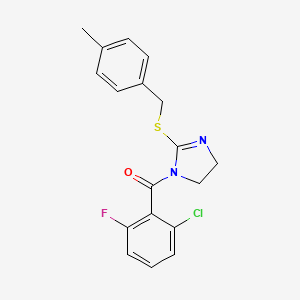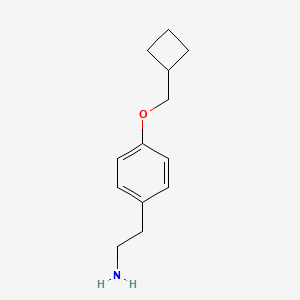
2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cellular Antioxidant Effect
Bromophenols, including structures related to 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde, have been studied for their antioxidant properties. A study on bromophenols isolated from the red algae Vertebrata lanosa showed significant antioxidant activity, indicating potential applications in cellular protection against oxidative stress (Olsen, Hansen, Isaksson, & Andersen, 2013).
Reactions in Organic Synthesis
Research on symmetrically hindered methylphenols, which are structurally similar to 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde, has shown their ability to undergo reactions forming various intermediates and products in organic synthesis. This includes the formation of hydroxybenzaldehydes, indicating a wide range of synthetic applications (Baik, Lee, Jang, Koo, & Kim, 2000).
Solute-Solvent Complexation Dynamics
Studies on the dynamics of solute-solvent complexation provide insights into the interactions of molecules like 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde with solvents. Research using two-dimensional infrared vibrational echo spectroscopy has explored these dynamics, crucial for understanding reaction mechanisms in solution (Zheng, Kwak, Asbury, Chen, Piletic, & Fayer, 2005).
Synthesis of Organic Compounds
The synthesis of various organic compounds, including (prop-2-ynyloxy) benzene derivatives, has been explored. These studies provide a framework for the synthesis of compounds structurally related to 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde and its derivatives, highlighting the molecule's versatility in organic synthesis (Batool et al., 2014).
Antibacterial Properties
Bromophenols, similar to 2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde, have shown antibacterial properties. A study on bromophenols isolated from the marine red alga Rhodomela confervoides highlighted their activity against bacterial strains, suggesting potential antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10-8-12(6-7-13(10)15)17-14-5-3-2-4-11(14)9-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUMMYJRXPSPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenoxy)benzenecarbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)

![2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2968895.png)

![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)

![Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2968899.png)